N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have potential therapeutic applications in neurodegenerative disorders, where it has been shown to protect neurons from oxidative stress and reduce inflammation.
Mechanism of Action
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide acts as a small molecule inhibitor by binding to the active site of target proteins. This compound has been shown to inhibit the activity of various proteins, including cyclin-dependent kinases and histone deacetylases. By inhibiting the activity of these proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases. In neurons, this compound has been shown to protect neurons from oxidative stress and reduce inflammation by inhibiting the activity of histone deacetylases.
Advantages and Limitations for Lab Experiments
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have potent activity against target proteins, making it a useful tool for studying the role of these proteins in various diseases. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide. One potential direction is to further investigate its therapeutic applications in cancer and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying the role of target proteins in various diseases. Additionally, future studies could focus on optimizing the synthesis of this compound to improve its yield and purity. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-4-2-5-16(12-15)13-24-8-10-25(11-9-24)14-19(26)21-17-6-3-7-18-20(17)23-27-22-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGADIIXKJJLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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